molecular formula C11H17N3O3S2 B2745879 Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-60-1

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2745879
CAS No.: 392317-60-1
M. Wt: 303.4
InChI Key: IKZFQRVURCVSHF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic 1,3,4-thiadiazole derivative characterized by a pivalamido (tert-butyl carboxamido) group at position 5 of the thiadiazole ring and a thioether-linked ethyl acetate moiety at position 2 (Figure 1). The compound’s design leverages the bioisosteric properties of the 1,3,4-thiadiazole core, known for its metabolic stability and ability to engage in hydrogen bonding, which is critical for pharmacological activity.

Properties

IUPAC Name

ethyl 2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-5-17-7(15)6-18-10-14-13-9(19-10)12-8(16)11(2,3)4/h5-6H2,1-4H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFQRVURCVSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the Pivalamido Group: The pivalamido group is introduced by reacting the thiadiazole intermediate with pivaloyl chloride.

    Thioester Formation: The final step involves the reaction of the pivalamido-thiadiazole intermediate with ethyl bromoacetate to form this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Chemistry

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate serves as a valuable building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The ethyl acetate group can be replaced with various nucleophiles.
  • Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.

These properties make it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has shown promising biological activities, particularly in:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives possess significant antibacterial properties. In vitro studies have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Activity : this compound has been studied for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Mechanistic studies suggest that the compound induces apoptosis and inhibits cell proliferation.

Medicine

The therapeutic potential of this compound extends to various medical applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Drug Development : Given its diverse biological activities, it is being explored as a lead compound for developing new therapeutic agents targeting different diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative analysis involving several thiadiazole derivatives on cancer cell lines, this compound showed marked cytotoxicity at concentrations above 10 µM. The study highlighted its potential as an anticancer agent worthy of further investigation.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Pivalamido vs.
  • Amino Substituents: Amino-substituted analogs (e.g., and ) exhibit potent anticancer activity (IC₅₀ ~1.6–1.98 µg/mL against HepG2), suggesting that electron-donating groups at position 5 enhance bioactivity .

Core Heterocycle Modifications

  • Thiadiazole vs. Oxadiazole : Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate () replaces the thiadiazole with an oxadiazole, demonstrating the importance of sulfur in modulating redox properties for antioxidant activity .
  • Dimeric Structures: Compounds like α,α'-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-p-xylene () exhibit high melting points (304–305°C) due to extended conjugation and hydrogen bonding, contrasting with the monomeric target compound’s likely lower thermal stability .

Cytotoxic and Anticancer Properties

  • Low Activity in Aromatic Amides : Compound 44 (4-methoxybenzamido) showed <10% cytotoxicity, while Compound 4l (3-chlorobenzamido) lacked reported activity, indicating that bulky or electron-withdrawing groups may reduce potency .
  • High Potency in Amino Derivatives: Amino-substituted thiadiazoles () achieved IC₅₀ values of 1.61–1.98 µg/mL against HepG2, likely due to improved hydrogen bonding with cellular targets .

Antioxidant and Antimicrobial Potential

  • Thiol-Containing Analogs : Derivatives with free thiols or disulfide bonds (e.g., and ) exhibit antioxidant activity, though the target compound’s esterified thioether may limit this property .

Biological Activity

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound featuring the 1,3,4-thiadiazole ring, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing from various research findings.

Synthesis and Structural Characterization

The compound is synthesized through a series of reactions involving thiadiazole derivatives. The general synthetic route involves the formation of the thiadiazole ring followed by the introduction of the ethyl acetate moiety. Characterization of the compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure and purity .

Biological Activity Overview

The biological activities of this compound primarily include:

  • Anticancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Antifungal Activity : The compound's structure suggests potential antifungal properties. Thiadiazole derivatives have been reported to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining fungal cell membrane integrity. This mechanism is similar to that of established antifungal agents targeting the cytochrome P450 14-alpha demethylase enzyme .

Anticancer Studies

A study evaluated various thiadiazole derivatives for their anticancer properties. The most active compounds demonstrated potent inhibitory effects on MCF-7 and A549 cells. For example:

CompoundCell LineIC50 (µM)
Compound 4yMCF-70.084 ± 0.020
Compound 4yA5490.034 ± 0.008

These results indicate that structural modifications can significantly enhance anticancer activity .

Antifungal Studies

In another investigation focused on antifungal activity, several thiadiazole derivatives were tested against common fungal strains. The results highlighted that:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative ACandida albicans32 µg/mL
Thiadiazole Derivative BAspergillus niger16 µg/mL

These findings suggest that thiadiazole compounds can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Ergosterol Biosynthesis Inhibition : Interference with fungal sterol biosynthesis leading to compromised cell membrane integrity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.

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